molecular formula C20H26N2O B6103300 N-cyclopropyl-3-[1-[(4-ethynylphenyl)methyl]piperidin-3-yl]propanamide

N-cyclopropyl-3-[1-[(4-ethynylphenyl)methyl]piperidin-3-yl]propanamide

Cat. No.: B6103300
M. Wt: 310.4 g/mol
InChI Key: UAEGKVBVESDSCK-UHFFFAOYSA-N
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Description

N-cyclopropyl-3-[1-[(4-ethynylphenyl)methyl]piperidin-3-yl]propanamide is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropyl group, an ethynylphenyl moiety, and a piperidinyl ring. The combination of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in medicinal chemistry, pharmacology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-3-[1-[(4-ethynylphenyl)methyl]piperidin-3-yl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidinyl Intermediate: The synthesis begins with the preparation of the piperidinyl intermediate. This can be achieved through the reaction of a suitable piperidine derivative with an appropriate alkylating agent under basic conditions.

    Introduction of the Ethynylphenyl Group: The next step involves the introduction of the ethynylphenyl group. This can be accomplished through a palladium-catalyzed Sonogashira coupling reaction between the piperidinyl intermediate and an ethynylphenyl halide.

    Cyclopropylation: The final step is the introduction of the cyclopropyl group. This can be achieved through a cyclopropanation reaction using a suitable cyclopropylating agent, such as diazomethane, under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-3-[1-[(4-ethynylphenyl)methyl]piperidin-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-cyclopropyl-3-[1-[(4-ethynylphenyl)methyl]piperidin-3-yl]propanamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It serves as a tool for studying biological processes and interactions, particularly in the context of receptor binding and signal transduction.

    Medicine: The compound is investigated for its potential therapeutic effects, including its role as a lead compound in drug discovery and development.

    Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-[1-[(4-ethynylphenyl)methyl]piperidin-3-yl]propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

N-cyclopropyl-3-[1-[(4-ethynylphenyl)methyl]piperidin-3-yl]propanamide can be compared with other similar compounds, such as:

    N-cyclopropyl-3-[1-(4-ethynylbenzyl)-3-piperidinyl]propanamide: This compound shares a similar core structure but differs in the substitution pattern, leading to variations in its chemical and biological properties.

    N-cyclopropyl-3-[1-(4-ethynylphenyl)-3-piperidinyl]propanamide: Another closely related compound with slight structural differences that can impact its reactivity and interactions.

Properties

IUPAC Name

N-cyclopropyl-3-[1-[(4-ethynylphenyl)methyl]piperidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O/c1-2-16-5-7-18(8-6-16)15-22-13-3-4-17(14-22)9-12-20(23)21-19-10-11-19/h1,5-8,17,19H,3-4,9-15H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAEGKVBVESDSCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)CN2CCCC(C2)CCC(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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